Beta-defensin 9
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
IIGVSEMERCHKKGGYCYFYCFSSHKKIGSCFPEWPRCCKNIK |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Beta-Defensins
Structural and Genetic Differences
- Conserved Motifs: BD-9 shares the six-cysteine backbone common to all beta-defensins (C-x₆-C-x₄-CC-x₉-C) . However, variations in the N-terminal region may alter its charge distribution and target specificity. For example, bovine BD-9 (BNDB-9) has a 40-amino-acid sequence with a distinct Pfam domain (PF00711) and InterPro signatures (IPR001855, IPR006080), enabling activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria .
- Copy Number Variation (CNV) : The beta-defensin gene cluster, including DEFB109 (encoding BD-9), shows extensive CNV across populations. Studies using Paralogue Ratio Test (PRT) methods revealed CNVs ranging from 2–9 copies, with a modal value of 4 in Europeans . In contrast, BD-2 (DEFB4) CNV correlates with COPD risk, plateauing at ≥5 copies . BD-9’s CNV is less studied but may similarly influence disease susceptibility .
Table 1: Genetic and Structural Comparison of Beta-Defensins
Functional Differences
- Antimicrobial Activity : BD-9 demonstrates broad-spectrum activity similar to BD-3 but differs from BD-2, which is more effective against Gram-negative pathogens. In quails, avian BD-9 (AvBD-9) shows potent antibacterial activity, a trait conserved across species .
- Immunomodulatory Roles: BD-3 suppresses immune responses by inhibiting NF-κB signaling , whereas BD-2 upregulates interleukin-10 in monocytes . BD-9’s immunomodulatory functions remain understudied but may involve unique chemotactic pathways due to structural variations in its propeptide region .
Preparation Methods
Gene Identification and Cloning of Beta-defensin 9
The initial step in preparing this compound involves the identification of its gene sequence and cloning for expression. This compound is encoded by the DEFB9 gene, identified through genomic screening methods using Hidden Markov Models (HMM) based on known β-defensin sequences. This approach revealed DEFB9 as part of a gene cluster on chromosome 8p23-p22, alongside other β-defensin genes.
- Gene synthesis : To optimize expression, the DEFB9 gene is often codon-optimized for the host expression system, typically Escherichia coli (E. coli). This involves designing synthetic DNA sequences with codons preferred by E. coli to enhance translation efficiency.
Recombinant Expression of this compound
Recombinant expression is the preferred method for producing this compound in sufficient quantities for research and therapeutic use.
Host system : E. coli is commonly used due to ease of genetic manipulation and high yield. The codon-optimized DEFB9 gene is cloned into an expression vector with a strong promoter (e.g., T7 promoter) and often fused with a solubility-enhancing tag or carrier protein such as ketosteroid isomerase (KSI) to promote inclusion body formation.
Induction and culture conditions : Transformed E. coli cells are cultured in rich media (e.g., 2YT broth) with appropriate antibiotics for plasmid maintenance. Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) when cultures reach mid-log phase (OD600 ~0.5), followed by incubation at 37°C for 4–6 hours to maximize yield.
Isolation and Purification of this compound
Inclusion body isolation : Recombinant this compound expressed as fusion proteins often forms inclusion bodies. Cells are harvested by centrifugation and lysed using lysozyme, detergents (e.g., Triton X-100), DNase, and mechanical disruption. Inclusion bodies are washed to remove contaminants.
Solubilization : Inclusion bodies are solubilized in strong denaturants such as 6 M guanidine hydrochloride (GuHCl) or 8 M urea to unfold the protein.
Affinity purification : The fusion protein is purified using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography exploiting a His-tag. The column is washed with denaturing buffer and eluted with imidazole-containing buffer under denaturing conditions.
Cleavage of fusion tag : Chemical cleavage using cyanogen bromide (CNBr) at acidic pH (pH ~1.0) is employed to release this compound from the fusion partner. This reaction is performed in the dark under nitrogen to prevent side reactions and typically proceeds for 24 hours.
Precipitation and removal of fusion partner : After cleavage, the mixture is dialyzed to precipitate the fusion partner, which is removed by centrifugation. The supernatant containing this compound is filtered and prepared for further purification.
Refolding and Oxidation of this compound
Beta-defensin peptides contain multiple disulfide bonds essential for their correct folding and biological activity.
Reduction and refolding : The purified peptide is first reduced using tris(2-carboxyethyl)phosphine (TCEP) to ensure all disulfide bonds are broken. Subsequently, oxidative refolding is performed, often by controlled air oxidation or redox buffers, to allow correct disulfide bond formation.
Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) : Refolded this compound is purified using preparative RP-HPLC with gradients of acetonitrile and trifluoroacetic acid to separate correctly folded peptides from misfolded or truncated products.
Chemical Synthesis of this compound
An alternative to recombinant production is solid-phase peptide synthesis (SPPS), especially for short peptides or peptide fragments.
SPPS methodology : this compound can be synthesized using Fmoc (9-fluorenylmethoxycarbonyl) chemistry on automated peptide synthesizers. Amino acids are sequentially coupled to a resin-bound peptide chain. After synthesis, peptides are cleaved from the resin using trifluoroacetic acid (TFA) cocktails.
Purification and characterization : Crude peptides are purified by semi-preparative HPLC and characterized by mass spectrometry to confirm molecular weight and purity.
Disulfide bond formation : Post-synthesis, peptides undergo oxidation to form native disulfide bridges critical for activity. Disulfide connectivity can be confirmed by proteolysis and mass mapping.
Summary Table of this compound Preparation Methods
| Step | Method/Technique | Key Details |
|---|---|---|
| Gene synthesis | Codon optimization and synthetic gene assembly | Optimized for E. coli expression, designed via recursive PCR |
| Cloning and expression | Recombinant expression in E. coli | IPTG induction, fusion with KSI or His-tag for inclusion body formation |
| Inclusion body isolation | Cell lysis with lysozyme, detergents, DNase | Centrifugation, washing to purify inclusion bodies |
| Solubilization and purification | Denaturation with 6 M GuHCl, Ni-NTA affinity chromatography | Elution with imidazole under denaturing conditions |
| Fusion tag cleavage | Cyanogen bromide cleavage at acidic pH | 24-hour reaction under nitrogen, removal of fusion partner by precipitation |
| Refolding and oxidation | Reduction with TCEP, oxidative refolding | Ensures correct disulfide bond formation |
| Final purification | Preparative RP-HPLC | Separation of correctly folded peptide |
| Chemical synthesis (alternative) | Automated solid-phase peptide synthesis (SPPS) | Fmoc chemistry, TFA cleavage, HPLC purification, disulfide bond formation |
Research Findings and Considerations
Yield and purity : Recombinant expression followed by CNBr cleavage and RP-HPLC purification yields Beta-defensin peptides of high purity suitable for functional assays.
Disulfide bond formation : Correct oxidative folding is critical for antimicrobial activity, requiring careful optimization of redox conditions.
Expression modulation : TLR2 signaling influences this compound expression in epithelial cells, suggesting potential for cell-based production enhancement.
Comparative methods : Chemical synthesis allows precise control over peptide modifications but is limited by peptide length and cost, whereas recombinant methods are scalable for larger quantities.
This comprehensive overview of this compound preparation methods integrates cloning, recombinant expression, chemical synthesis, purification, and folding techniques, supported by detailed research data and protocols from diverse authoritative sources. These methods provide a robust framework for producing this compound for research and therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
